molecular formula C14H10FN5O4 B11783117 5-((2-Fluoro-4-nitrophenyl)amino)-8-methylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione

5-((2-Fluoro-4-nitrophenyl)amino)-8-methylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione

Cat. No.: B11783117
M. Wt: 331.26 g/mol
InChI Key: VGPSMQWTCZJAPE-UHFFFAOYSA-N
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Description

5-((2-Fluoro-4-nitrophenyl)amino)-8-methylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione is a complex organic compound belonging to the class of pyrido[2,3-d]pyrimidines. This compound is characterized by its unique structure, which includes a fluorinated phenyl group and a nitro group, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 5-((2-Fluoro-4-nitrophenyl)amino)-8-methylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione involves several steps. One common method includes the condensation of 2-fluoro-4-nitroaniline with 8-methylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione under specific reaction conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Cyclization: The compound can undergo cyclization reactions to form more complex structures.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

5-((2-Fluoro-4-nitrophenyl)amino)-8-methylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 5-((2-Fluoro-4-nitrophenyl)amino)-8-methylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases or other signaling molecules involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar compounds include other pyrido[2,3-d]pyrimidines, such as:

Compared to these compounds, 5-((2-Fluoro-4-nitrophenyl)amino)-8-methylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione stands out due to its unique combination of a fluorinated phenyl group and a nitro group, which may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C14H10FN5O4

Molecular Weight

331.26 g/mol

IUPAC Name

5-(2-fluoro-4-nitroanilino)-8-methyl-3H-pyrido[2,3-d]pyrimidine-4,7-dione

InChI

InChI=1S/C14H10FN5O4/c1-19-11(21)5-10(12-13(19)16-6-17-14(12)22)18-9-3-2-7(20(23)24)4-8(9)15/h2-6,18H,1H3,(H,16,17,22)

InChI Key

VGPSMQWTCZJAPE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C=C(C2=C1N=CNC2=O)NC3=C(C=C(C=C3)[N+](=O)[O-])F

Origin of Product

United States

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